molecular formula C13H9NO4 B14656384 Ethyl 3-cyano-4-oxo-4H-1-benzopyran-6-carboxylate CAS No. 50743-39-0

Ethyl 3-cyano-4-oxo-4H-1-benzopyran-6-carboxylate

Cat. No.: B14656384
CAS No.: 50743-39-0
M. Wt: 243.21 g/mol
InChI Key: HRIKRJRMQIBSTO-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-4-oxo-4H-1-benzopyran-6-carboxylate is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a cyano group, an ester group, and a ketone group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-cyano-4-oxo-4H-1-benzopyran-6-carboxylate typically involves the condensation of 4-oxo-4H-1-benzopyran-3-carboxaldehyde with ethyl cyanoacetate in the presence of a base. The reaction is usually carried out in ethanol under reflux conditions . The Vilsmeier-Haack reaction is another method used, involving the reaction of 2-hydroxyacetophenone with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) at low temperatures, followed by treatment with hydroxylamine hydrochloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-4-oxo-4H-1-benzopyran-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester and cyano groups under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzopyran derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 3-cyano-4-oxo-4H-1-benzopyran-6-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-cyano-4-oxo-4H-1-benzopyran-6-carboxylate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes and receptors. The benzopyran core can interact with hydrophobic pockets in proteins, modulating their activity. These interactions can lead to inhibition of enzyme activity or modulation of receptor function, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-cyano-4-oxo-4H-1-benzopyran-6-carboxylate is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds.

Properties

CAS No.

50743-39-0

Molecular Formula

C13H9NO4

Molecular Weight

243.21 g/mol

IUPAC Name

ethyl 3-cyano-4-oxochromene-6-carboxylate

InChI

InChI=1S/C13H9NO4/c1-2-17-13(16)8-3-4-11-10(5-8)12(15)9(6-14)7-18-11/h3-5,7H,2H2,1H3

InChI Key

HRIKRJRMQIBSTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OC=C(C2=O)C#N

Origin of Product

United States

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